Cas no 29834-75-1 (2-aminohex-4-ynoic acid)

2-aminohex-4-ynoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Hexynoic acid, 2-amino-
- 2-aminohex-4-ynoic acid
- (±)-2-AMINO-4-HEXYNOIC ACID
- DL-BUTYNYLGLYCINE
- DTXSID40966959
- AKOS011594960
- CS-0235011
- 52523-53-2
- 2-Amino-4-hexynoic acid
- DB-292727
- 2-aminohex-4-ynoicacid
- 29834-75-1
- EN300-151741
- F8881-2802
- NSC134451
- DTXSID40276681
- SCHEMBL455292
- NSC-134451
-
- インチ: InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)
- InChIKey: VDWGCMRALYSYJV-UHFFFAOYSA-N
- ほほえんだ: CC#CCC(N)C(O)=O
計算された属性
- せいみつぶんしりょう: 127.06337
- どういたいしつりょう: 127.063
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -2.3
じっけんとくせい
- 密度みつど: 1.16
- ふってん: 264.4°C at 760 mmHg
- フラッシュポイント: 113.7°C
- 屈折率: 1.512
- PSA: 63.32
2-aminohex-4-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151741-0.5g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95.0% | 0.5g |
$212.0 | 2025-03-21 | |
Enamine | EN300-151741-0.05g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95.0% | 0.05g |
$63.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305681-50mg |
2-Amino-4-hexynoic acid |
29834-75-1 | 97% | 50mg |
¥4791.00 | 2024-08-03 | |
Life Chemicals | F8881-2802-2.5g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95%+ | 2.5g |
$1340.0 | 2023-09-06 | |
Enamine | EN300-151741-0.1g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95.0% | 0.1g |
$94.0 | 2025-03-21 | |
Life Chemicals | F8881-2802-5g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95%+ | 5g |
$2010.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305681-250mg |
2-Amino-4-hexynoic acid |
29834-75-1 | 97% | 250mg |
¥10249.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305681-100mg |
2-Amino-4-hexynoic acid |
29834-75-1 | 97% | 100mg |
¥6609.00 | 2024-08-03 | |
Life Chemicals | F8881-2802-0.5g |
2-aminohex-4-ynoic acid |
29834-75-1 | 95%+ | 0.5g |
$636.0 | 2023-09-06 | |
Enamine | EN300-151741-100mg |
2-aminohex-4-ynoic acid |
29834-75-1 | 95.0% | 100mg |
$306.0 | 2023-09-27 |
2-aminohex-4-ynoic acidに関する追加情報
Introduction to 2-aminohex-4-ynoic acid (CAS No. 29834-75-1)
2-Aminohex-4-ynoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 29834-75-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This molecule, featuring both an amine and an alkyne functional group, presents a unique structural framework that makes it a valuable intermediate in the synthesis of complex biomolecules. Its chemical formula, C₆H₉NO₂, underscores its composition and potential reactivity, which are critical for its applications in drug development and material science.
The significance of 2-aminohex-4-ynoic acid lies in its versatile role as a building block for more intricate molecules. The presence of both an amine group (–NH₂) and an alkyne group (–C≡C–) allows for diverse chemical modifications, enabling the construction of polymers, peptidomimetics, and other pharmacologically relevant structures. In recent years, advances in synthetic methodologies have enhanced the accessibility of this compound, making it more feasible for large-scale applications in research and industry.
One of the most compelling aspects of 2-aminohex-4-ynoic acid is its utility in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, the alkyne moiety can be engaged in click chemistry reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the rapid assembly of complex architectures. This approach has been particularly useful in generating libraries of compounds for high-throughput screening.
Moreover, the amine group provides a site for further functionalization, allowing chemists to introduce various pharmacophores or linkers. This flexibility has been exploited in the synthesis of peptide analogs, where 2-aminohex-4-ynoic acid can serve as a precursor to mimic natural amino acids or to create non-natural residues with tailored properties. Such modifications are crucial for improving drug stability, bioavailability, and target engagement.
In the realm of material science, 2-aminohex-4-ynoic acid has found applications in the design of smart polymers and functional materials. Its ability to undergo controlled polymerization reactions makes it a candidate for creating stimuli-responsive materials or biodegradable scaffolds. These materials are increasingly relevant in fields such as tissue engineering and drug delivery systems, where precise control over molecular architecture is essential.
Recent studies have also highlighted the potential of 2-aminohex-4-ynoic acid in medicinal chemistry beyond traditional drug development. For example, researchers have explored its role in generating enzyme inhibitors by incorporating it into peptidomimetic scaffolds. The alkyne group can be used to attach warhead molecules that interact with specific enzymatic targets, while the amine group ensures proper solubility and pharmacokinetic properties. This strategy has shown promise in targeting enzymes involved in inflammatory pathways and metabolic disorders.
The synthesis of 2-aminohex-4-ynoic acid itself has seen notable advancements. Modern synthetic routes often employ transition metal catalysis to achieve high yields and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the alkyne moiety efficiently. Additionally, green chemistry principles have been integrated into these processes to minimize waste and improve sustainability. Such innovations not only enhance the practicality of obtaining this compound but also align with global efforts to promote environmentally friendly chemical practices.
The structural features of 2-aminohex-4-ynoic acid also make it a valuable tool for computational chemistry studies. Molecular modeling techniques can be employed to predict how this compound interacts with biological targets at the atomic level. These insights are crucial for rational drug design and can accelerate the discovery process by identifying promising candidates early in the development pipeline.
In conclusion, 2-amino hex 4 ynoic acid (CAS No. 29834 75 1) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural attributes enable diverse chemical transformations, making it indispensable in pharmaceutical research, material science, and biotechnology. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens, the significance of this compound is expected to grow further.
29834-75-1 (2-aminohex-4-ynoic acid) 関連製品
- 23235-03-2(H-D-Pra-OH)
- 23235-01-0((S)-2-Aminopent-4-ynoic acid)
- 64165-64-6(DL-Propargylglycine)
- 29834-76-2((2S)-2-aminohex-4-ynoic acid)
- 50428-03-0(DL-Propargylglycine)
- 87205-47-8((2R)-2-aminopent-4-ynoic acid;hydrochloride)
- 1394042-17-1(3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride)
- 1312904-12-3(5-Phenyloxolane-2-carboxylic acid)
- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)
- 1089342-82-4(9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)




